Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a decyl chain, a 1,3-dioxolane ring, and a thienyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl ketone moiety can be introduced via Friedel-Crafts acylation reactions, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst . The decyl chain can be attached through alkylation reactions using decyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Decyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The thienyl ketone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the thienyl ketone and decyl chain, used as a solvent and in polymer synthesis.
Thiophene: A basic heterocyclic compound that forms the core structure of the thienyl ketone moiety.
Decyl Ketone: A compound with a decyl chain and a ketone group, used in fragrance and flavor industries.
Uniqueness
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,3-dioxolane ring enhances its stability, while the thienyl ketone moiety provides potential biological activity. The decyl chain contributes to its hydrophobic character, making it suitable for applications in material science and drug development .
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCSRDWQJABFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641880 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-98-7 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.